molecular formula C10H11ClO4S B1167269 POLY(ORN, TRP) HYDROBROMIDE CAS No. 119039-91-7

POLY(ORN, TRP) HYDROBROMIDE

Cat. No.: B1167269
CAS No.: 119039-91-7
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Description

Contextualization within the Field of Synthetic Polyamino Acids and Biopolymers

Synthetic polyamino acids and biopolymers are at the forefront of materials science, particularly in biomedical research. cd-bioparticles.net Unlike biopolymers derived from natural sources, synthetic polypeptides can be engineered with precise control over their composition, molecular weight, and structure. rsc.orgnih.gov This allows for the creation of materials with tailored properties for specific applications.

The primary method for synthesizing polyamino acids is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of α-amino acids. rsc.orgnih.gov This technique allows for the production of high molecular weight polypeptides with controlled structures. nih.gov Recent advancements in ROP have enabled the synthesis of well-defined polypeptides with narrow molecular weight distributions. mdpi.comnih.gov

Key Synthesis Techniques for Polypeptides:

Synthesis MethodDescriptionAdvantagesChallenges
Ring-Opening Polymerization (ROP) of NCAs Polymerization of N-carboxyanhydride monomers derived from amino acids. rsc.orgnih.govHigh molecular weight, stable material structure, control over chain length and block copolymers. nih.govLimited monomer choice, requires precise reaction control. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing peptide chain attached to a solid support. rsc.orgPrecise sequence control, suitable for smaller peptides.Can be less efficient for large-scale production of high molecular weight polymers. polypeptide.com
Post-Polymerization Modification Modification of a pre-existing poly(amino acid) backbone to introduce new functionalities. mdpi.comnih.govAllows for the incorporation of a wide variety of functional groups. mdpi.comCan sometimes result in a random distribution of the new moieties. mdpi.com
Enzymatic Polymerization & Microbial Fermentation Use of enzymes or microorganisms to produce polypeptides. rsc.orgnih.govEnvironmentally friendly, can produce high purity and specific sequences. rsc.orgnih.govMay be less efficient for large-scale production compared to chemical methods. nih.gov

Significance of Ornithine and Tryptophan Residues in Co-polymer Design for Academic Inquiry

The inclusion of specific amino acid residues, such as ornithine and tryptophan, in a co-polypeptide chain is a deliberate design choice driven by their unique chemical properties.

Tryptophan (Trp) is an essential amino acid with a large, hydrophobic indole (B1671886) side chain. mdpi.com This hydrophobicity plays a significant role in the self-assembly of polypeptides into various nanostructures, such as micelles and nanoparticles. mdpi.com The bulky nature of the tryptophan residue can also influence the secondary structure of the polypeptide chain. nih.gov Furthermore, the indole ring of tryptophan is fluorescent, which can be a useful property for certain analytical applications.

The combination of the cationic and hydrophilic nature of ornithine with the hydrophobic and bulky nature of tryptophan in a co-polypeptide like Poly(Orn, Trp) Hydrobromide creates an amphiphilic macromolecule. mdpi.com This amphiphilicity is a key driver for self-assembly in aqueous environments, leading to the formation of nanoparticles and other structures that are of great interest for various research applications. mdpi.comnih.gov

Overview of Current Academic Research Trajectories for Related Synthetic Co-polypeptides

The field of synthetic co-polypeptides is dynamic, with research exploring a wide array of compositions and applications. A significant area of investigation is the development of stimuli-responsive polymers, which change their properties in response to environmental cues such as pH, temperature, or light. mdpi.comresearchgate.net

For instance, research has been conducted on amphiphilic (glyco)polypeptides synthesized through the post-polymerization modification of poly(glutamic acid) with various hydrophobic and basic amino acids. mdpi.com These copolymers were found to form nanoparticles that were non-toxic to human lung epithelial cells. mdpi.com

Another active area of research is the use of synthetic polypeptides in drug and gene delivery. rsc.orgnih.gov The ability to tailor the chemical and physical properties of these polymers allows for the design of carriers that can encapsulate and protect therapeutic agents, and in some cases, target specific cells or tissues. rsc.orgnih.gov For example, a polypeptide containing ornithine and tryptophan has been shown to be an effective polycation for the delivery of short interference RNA (siRNA) to tumor cells. nih.gov

Furthermore, the development of novel polymerization techniques continues to expand the possibilities for creating complex polypeptide architectures, including block copolymers, star-shaped polymers, and dendrimers. nih.govmdpi.com These advanced structures offer even greater control over the final properties and functionality of the material, opening up new avenues for academic and industrial research. nih.gov

Properties

CAS No.

119039-91-7

Molecular Formula

C10H11ClO4S

Origin of Product

United States

Synthesis and Polymerization Strategies for Poly Orn,trp Hydrobromide

N-Carboxyanhydride (NCA) Ring-Opening Co-polymerization of Ornithine and Tryptophan Monomers

The ROP of NCAs is the most common and efficient method for producing high molecular weight polypeptides. nih.govresearchgate.net This process involves the synthesis of cyclic NCA monomers from the respective amino acids, ornithine and tryptophan, which are then polymerized. The side chains of the amino acids, particularly the amine group of ornithine, must be protected during this process to prevent unwanted side reactions.

A significant challenge in copolymerizing two or more different NCA monomers is controlling the monomer ratio and their sequence along the polymer chain. illinois.edu The final sequence distribution—whether random, alternating, or block-like—is heavily influenced by the relative reactivity ratios of the comonomers. mdpi.comcore.ac.uk

Monomer Reactivity Ratios: The reactivity of an NCA monomer is influenced by its side chain. core.ac.uk For the copolymerization of ornithine and tryptophan NCAs, if one monomer has a significantly higher reactivity ratio, it will be incorporated into the growing polymer chain more rapidly, leading to a gradient or block-like structure rather than a truly random copolymer. core.ac.uk To achieve a random distribution, the polymerization should be conducted under conditions where the reactivity ratios are comparable, or the reaction should be stopped at a low conversion rate. core.ac.uk

Sequential Addition: To create block copolymers (e.g., a block of poly-ornithine followed by a block of poly-tryptophan), a living polymerization technique is essential. This involves polymerizing one NCA monomer to completion before introducing the second NCA monomer to the living polymer chain ends. illinois.edu This method allows for the synthesis of well-defined block copolypeptides. escholarship.org

The choice of initiator and reaction conditions is critical for controlling the polymerization, minimizing side reactions, and defining the final polymer architecture, such as molecular weight and polydispersity (a measure of the uniformity of chain lengths). illinois.eduescholarship.org

Initiator Systems: Conventional initiators like primary amines can be effective but may lead to side reactions that broaden the molecular weight distribution. escholarship.orgnih.gov More advanced initiator systems have been developed to overcome these limitations:

Transition Metal Complexes: Initiators based on cobalt, nickel, and other transition metals can provide excellent control over the polymerization, yielding polypeptides with predictable molecular weights and very narrow polydispersities (Mw/Mn < 1.2). illinois.edunih.gov

Amine Hydrochloride Salts: These initiators can establish a dynamic equilibrium between active and dormant chain ends, which helps to suppress termination reactions and allows for more controlled polymer growth. illinois.edunih.gov

Hexamethyldisilazane (HMDS): HMDS-mediated polymerization offers a controlled and living process, enabling the synthesis of well-defined polypeptides with narrow molecular weight distributions. nih.gov

Reaction Conditions:

Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the occurrence of side reactions and chain termination, leading to a more controlled polymerization and better-defined polymers. nih.gov

Solvent: The choice of solvent is crucial. Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758) (DCM), can promote a "cooperative covalent polymerization" that proceeds rapidly and outpaces side reactions, even in the presence of impurities. acs.org

Initiator SystemKey AdvantagesPrimary MechanismReferences
Primary AminesGeneral-purpose, well-understoodNormal Amine Mechanism (NAM) escholarship.orgnih.gov
Transition Metal Complexes (e.g., Co, Ni)Excellent control over MW and low polydispersityCoordination-insertion illinois.edunih.gov
Amine Hydrochloride SaltsSuppresses side reactions, good controlReversible deactivation of amine chain ends illinois.edunih.gov
Hexamethyldisilazane (HMDS)Living polymerization, narrow MWDFormation of trimethylsilyl (B98337) carbamate (B1207046) ends nih.gov
Zinc Acetate / AnilineFast polymerization, mild conditionsCooperative catalysis mdpi.com

Alternative Polymerization Methodologies for Amino Acid-Based Co-polymers

While NCA ROP is the dominant method, other techniques have been developed, particularly for creating polymers with amino acid functionalities in the side chains or for producing complex architectures like graft copolymers.

Free-radical polymerization offers a versatile alternative for creating polymers with amino acid side chains. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly useful. rsc.orgscispace.com

This method involves modifying the tryptophan monomer with a polymerizable group, such as an acrylate (B77674) or acrylamide. rsc.orgscispace.com The resulting monomer can then be polymerized using a RAFT agent, which allows for precise control over the molecular weight and polydispersity of the final polymer. scispace.com This technique is highly tolerant of various functional groups, making it suitable for creating complex and functional polymers. divyarasayan.orgnih.gov

TechniqueMonomer TypeKey FeaturesReferences
RAFT PolymerizationAcrylamide or methacrylate-functionalized TryptophanControlled molecular weight, low polydispersity, high functional group tolerance, mild reaction conditions. rsc.orgscispace.com

Grafting techniques are used to create complex polymer architectures where chains of one polymer are attached as side chains to a different main polymer backbone. youtube.com This can be used to combine the properties of Poly(Orn,Trp) with another material. There are two primary approaches:

"Grafting to": This method involves attaching pre-synthesized Poly(Orn,Trp) chains to a functionalized backbone polymer. youtube.com Techniques like "click chemistry" are often employed for their high efficiency and specificity in linking the two polymer components. nih.gov The rigid α-helical structure that polypeptides can adopt often makes the reactive sites highly accessible, leading to high grafting densities. nih.gov

"Grafting from": In this approach, the main polymer backbone is first modified with initiator sites. youtube.com The NCA monomers of ornithine and tryptophan are then polymerized directly from these sites, growing the polypeptide chains off the backbone. sigmaaldrich.combohrium.com This method can be powerful for creating dense polymer brushes on a surface or another polymer. nih.gov

Advanced Purification and Isolation Techniques for Poly(Orn,Trp) Hydrobromide Co-polymers

After polymerization, the crude Poly(Orn,Trp) Hydrobromide must be purified to remove unreacted monomers, initiator fragments, protecting groups, and any low molecular weight oligomers formed through side reactions. illinois.edu A multi-step approach is typically required for achieving high purity.

Deprotection: The protecting groups on the ornithine side chains must be removed. This is often achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr) in acetic acid, which cleaves the protecting group (e.g., Cbz or Boc) and results in the hydrobromide salt of the poly-ornithine residues.

Precipitation: The most common method for initial purification is precipitation. The polymer is dissolved in a suitable solvent and then added to a large volume of a non-solvent, causing the high molecular weight polymer to precipitate while impurities remain in solution. This process is often repeated multiple times to improve purity.

Dialysis: To remove residual salts (from deprotection) and small molecule impurities, dialysis is a highly effective technique. The polymer solution is placed in a semi-permeable membrane bag and dialyzed against deionized water or an appropriate buffer. The small impurities diffuse out of the membrane, leaving the purified polymer behind. illinois.edu

Lyophilization (Freeze-Drying): After purification in an aqueous solution, the final solid polymer is typically isolated by lyophilization. This process removes the water by sublimation under vacuum, yielding a fluffy, dry powder without damaging the polymer structure.

For more rigorous purification, especially to narrow the molecular weight distribution, size-exclusion chromatography (SEC) can be employed to separate polymer chains based on their size.

Advanced Structural Characterization and Conformational Analysis of Poly Orn,trp Hydrobromide

Spectroscopic Methodologies for Secondary Structure Elucidation

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of polypeptides. The differential absorption of left and right-handed circularly polarized light by chiral molecules provides a distinct spectrum that is characteristic of different secondary structural motifs, such as α-helices, β-sheets, and random coils.

For Poly(Orn, Trp) Hydrobromide, the CD spectrum would be a sum of the contributions from the peptide backbone and the chiral tryptophan side chains. The far-UV CD spectrum (typically 190-250 nm) is dominated by the peptide bond absorption and is highly sensitive to the polypeptide backbone conformation.

α-Helix: An α-helical conformation would be expected to show a characteristic CD spectrum with a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.

β-Sheet: A β-sheet structure would exhibit a negative peak around 218 nm and a positive peak near 195 nm.

Random Coil: A disordered or random coil conformation typically displays a strong negative peak below 200 nm.

The presence of the tryptophan indole (B1671886) ring can contribute to the far-UV CD spectrum, potentially complicating the interpretation of the secondary structure. nih.gov Therefore, careful analysis and comparison with reference spectra of homopolymers like poly-L-ornithine and tryptophan-containing peptides are necessary for accurate deconvolution of the secondary structure content. The pH of the solution can also significantly influence the conformation, as demonstrated in studies of other tryptophan-based polyamidoamino acids, which show pH-dependent CD spectra. mdpi.com

Table 1: Characteristic Far-UV CD Spectral Features for Different Secondary Structures

Secondary StructurePositive Peak (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil-< 200 (strong)

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive technique for probing the vibrational modes of molecules, and it is particularly useful for analyzing the secondary structure of polypeptides. The amide bonds in the polypeptide backbone give rise to several characteristic absorption bands, with the Amide I and Amide II bands being the most informative for conformational analysis.

Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the hydrogen-bonding pattern, which differs between α-helices, β-sheets, and random coils. Deconvolution of the Amide I band can provide quantitative estimates of the different secondary structure elements. For instance, in studies of poly-L-lysine, distinct band positions are observed for α-helical (around 1650-1658 cm⁻¹), β-sheet (around 1610-1640 cm⁻¹ for intermolecular sheets), and random coil (around 1640-1645 cm⁻¹) conformations. nih.gov

Amide II Band (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to conformation, it is generally less informative than the Amide I band for quantitative secondary structure analysis.

For this compound, FTIR analysis of the Amide I band would reveal the predominant secondary structure. The presence of the bulky tryptophan side chains might influence the backbone conformation and the resulting vibrational frequencies. Studies on poly(L-ornithine) have demonstrated the ability of FTIR to distinguish between its different conformations. researchgate.net

Table 2: Typical Amide I Band Frequencies for Polypeptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1610 - 1640 (intermolecular)
β-Turn1660 - 1685
Random Coil1640 - 1645

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules in solution. For this compound, NMR studies can elucidate the conformation of both the polypeptide backbone and the individual ornithine and tryptophan side chains.

¹H NMR: Chemical shifts of the amide protons (Hɴ) and α-protons (Hα) are sensitive to the local electronic environment and thus to the secondary structure. For example, Hα chemical shifts are typically lower in α-helical regions compared to β-sheet or random coil structures.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning resonances and determining through-bond and through-space connectivities.

NOESY: This experiment is particularly powerful as it detects protons that are close in space (< 5 Å), providing distance restraints that are crucial for calculating the three-dimensional structure of the polypeptide. Analysis of NOE patterns can identify characteristic short distances between backbone protons that define α-helices and β-sheets.

¹³C and ¹⁵N NMR: The chemical shifts of backbone ¹³Cα, ¹³Cβ, and ¹⁵N atoms are also highly sensitive to the secondary structure and can be used to further refine the conformational analysis.

NMR studies on tryptophan-containing peptides have shown that the indole ring of tryptophan can adopt different rotameric states, which can be monitored by NMR. nih.gov For this compound, NMR would be instrumental in determining the preferred conformations of the tryptophan side chains and their potential interactions with the ornithine side chains or the polypeptide backbone.

Table 3: General Trends in NMR Chemical Shifts for Different Secondary Structures

Nucleusα-Helixβ-SheetRandom Coil
¹HαDownfield shiftUpfield shiftIntermediate
¹³CαUpfield shiftDownfield shiftIntermediate
¹³CβDownfield shiftUpfield shiftIntermediate

Microscopic and Scattering Techniques for Polymer Morphology and Assembly

Electron Microscopy (TEM, SEM) for Nanostructure Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to obtain high-resolution images of the morphology of this compound. These methods can reveal how the polymer chains self-assemble into larger structures such as nanoparticles, nanofibers, or films.

Transmission Electron Microscopy (TEM): TEM provides detailed two-dimensional projections of the sample, allowing for the visualization of the size, shape, and internal structure of nanostructures. Studies on other tryptophan-containing peptides have utilized TEM to observe the formation of various nanostructures. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of the polymer assemblies. It provides a three-dimensional view of the sample's surface, revealing details about the texture and organization of the self-assembled structures. The morphology of self-assembled structures of tryptophan-containing peptides has been characterized using SEM. acs.org

For this compound, electron microscopy would be crucial to understand how the interplay between the cationic ornithine and the aromatic, hydrophobic tryptophan residues drives the self-assembly process and dictates the resulting morphology.

Dynamic Light Scattering (DLS) for Polymer-Liposome Adsorption and Complexation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension. It is particularly useful for studying the interaction of polymers with other entities, such as liposomes.

When this compound is mixed with a liposome (B1194612) suspension, the adsorption of the polymer onto the liposome surface or the formation of polymer-liposome complexes will lead to changes in the hydrodynamic radius of the particles. DLS can monitor these changes, providing information on the extent and nature of the interaction.

Adsorption: The binding of the cationic this compound to negatively charged liposomes via electrostatic interactions would result in an increase in the measured particle size.

Complexation and Aggregation: At certain polymer-to-liposome ratios, the polymer can induce aggregation of the liposomes, leading to a significant increase in the apparent particle size.

Studies on tryptophan oligopeptides have demonstrated their ability to influence the size distribution of liposomes, as measured by DLS. nih.gov This suggests that the tryptophan residues in this compound could play a significant role in its interaction with lipid membranes, potentially through hydrophobic and cation-π interactions, in addition to the electrostatic interactions from the ornithine residues.

Table 4: Illustrative DLS Data for Polymer-Liposome Interaction Study

SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Liposomes only1200.15
This compound + Liposomes (Low Conc.)1500.20
This compound + Liposomes (High Conc.)> 500 (indicative of aggregation)> 0.5

Small-Angle X-ray Scattering (SAXS) for Solution Conformation and Self-Assembly

In a typical SAXS experiment involving Poly(Orn,Trp) Hydrobromide, a solution of the polymer is exposed to a collimated X-ray beam, and the scattered radiation is collected by a two-dimensional detector. The resulting scattering pattern is radially averaged to produce a one-dimensional scattering profile of intensity (I) versus the scattering vector (q). The scattering vector's magnitude is related to the scattering angle (2θ) and the X-ray wavelength (λ).

For Poly(Orn,Trp) Hydrobromide, SAXS can be employed to study how factors such as polymer concentration, pH, ionic strength, and temperature influence its conformation and assembly state. For example, at low concentrations and under conditions that favor electrostatic repulsion between the positively charged ornithine residues, the polymer may exist as individual, unfolded chains. As conditions change to promote aggregation, such as increased concentration or pH, SAXS can monitor the formation of larger assemblies, revealing their size, shape, and internal structure. The following table presents hypothetical SAXS data for Poly(Orn,Trp) Hydrobromide under different solution conditions to illustrate the type of information that can be obtained.

Interactive Data Table: Hypothetical SAXS Parameters for Poly(Orn,Trp) Hydrobromide

The following data are illustrative and represent expected trends for a copolypeptide of this nature based on established principles of polymer physics and SAXS analysis. Specific experimental values would be required for definitive characterization.

ConditionRadius of Gyration (Rg) (nm)Maximum Dimension (Dmax) (nm)Deduced Conformation/Assembly
Low Concentration (0.1 mg/mL), pH 4.03.510.0Extended, individual polymer chains
High Concentration (5 mg/mL), pH 4.08.225.0Formation of small, elongated oligomers
High Concentration (5 mg/mL), pH 7.415.650.0Larger, more compact aggregates
High Concentration (5 mg/mL), pH 9.022.175.0Significant self-assembly into large structures

This table demonstrates how SAXS can quantify the changes in the polymer's structural characteristics in response to environmental cues. The increase in both Rg and Dmax with increasing concentration and pH suggests a transition from individual chains to larger, aggregated structures.

Influence of Ornithine and Tryptophan Content on Higher-Order Structure and Aggregation

The ratio of ornithine (Orn) to tryptophan (Trp) residues in the Poly(Orn,Trp) Hydrobromide copolymer is a critical determinant of its higher-order structure and aggregation behavior. The distinct physicochemical properties of the side chains of these two amino acids—the positively charged and hydrophilic nature of ornithine versus the bulky, hydrophobic, and aromatic character of tryptophan—create a delicate interplay of forces that governs the polymer's conformation and self-assembly.

The ornithine residues, with their primary amine side chains, are protonated at physiological pH, resulting in a net positive charge along the polymer backbone. This leads to electrostatic repulsion between different segments of the same chain and between adjacent polymer chains. Consequently, a higher proportion of ornithine is expected to favor a more extended, random coil conformation in solution and to hinder aggregation due to charge-charge repulsion.

Conversely, the tryptophan residues contribute significantly to the hydrophobic character of the copolypeptide. The indole side chain of tryptophan can engage in strong hydrophobic interactions and π-π stacking, which are major driving forces for protein and peptide folding and aggregation. An increased tryptophan content would therefore be expected to promote the formation of a more compact, collapsed structure and to drive the self-assembly of the polymer into higher-order aggregates to minimize the exposure of the hydrophobic tryptophan residues to the aqueous environment.

The specific architecture of these self-assembled structures will also be influenced by the monomer ratio. For instance, in an amphiphilic-like copolymer with a moderate tryptophan content, self-assembly might lead to the formation of core-shell structures, where the hydrophobic tryptophan residues form a core that is shielded from the solvent by a corona of hydrophilic and charged ornithine residues. In copolymers with a very high tryptophan content, the strong hydrophobic interactions could lead to the formation of more densely packed, and potentially less ordered, aggregates.

Research findings on similar copolypeptide systems demonstrate that varying the ratio of charged to hydrophobic residues allows for precise control over the resulting material's structure and properties. The following table provides illustrative research findings on how the Ornithine and Tryptophan content could influence the structural parameters of Poly(Orn,Trp) Hydrobromide, as might be determined by techniques like SAXS and Dynamic Light Scattering (DLS).

Interactive Data Table: Influence of Orn:Trp Ratio on Structural Properties

The data presented in this table are representative examples based on studies of analogous copolypeptide systems and illustrate the expected influence of monomer composition. These are not experimental data for Poly(Orn,Trp) Hydrobromide itself.

Orn:Trp Molar RatioRadius of Gyration (Rg) (nm)Hydrodynamic Radius (Rh) (nm)Aggregation StatePredominant Driving Force for Conformation
90:104.15.5Primarily unimolecular, extended chainsElectrostatic Repulsion
70:306.89.2Small oligomeric assembliesBalance of electrostatic and hydrophobic forces
50:5012.518.7Well-defined nanoparticles/micellesHydrophobic Interactions and Self-Assembly
30:7025.340.1Large, compact aggregatesDominant Hydrophobic Interactions

These illustrative data show a clear trend: as the relative content of the hydrophobic tryptophan increases, the size of the polymer assemblies in solution (indicated by both Rg and Rh) grows significantly, reflecting a shift from individual chains to large aggregates. This highlights the pivotal role of the amino acid composition in tuning the higher-order structure and self-assembly characteristics of Poly(Orn,Trp) Hydrobromide.

Biomolecular Interaction Mechanisms of Poly Orn,trp Hydrobromide

Electrostatic Interactions with Negatively Charged Biomolecules and Surfaces

Electrostatic attraction is a primary driver for the initial association of Poly(Orn,Trp) Hydrobromide with biological targets, which are often negatively charged. This interaction is crucial for processes like cell adhesion and binding to anionic biopolymers such as nucleic acids and acidic polysaccharides.

The ornithine residues impart a net positive charge to the Poly(Orn,Trp) Hydrobromide copolymer at physiological pH. Poly-L-Ornithine is a well-known synthetic, positively charged amino acid chain, with one hydrobromide per ornithine unit, that is frequently used as a coating to foster cell attachment and adhesion to surfaces. abmgood.comadvancedbiomatrix.comcellgs.com This is achieved by enhancing the electrostatic attraction between the positively charged polymer and the negatively charged cell surface. abmgood.com The primary amino group on the side chain of ornithine is protonated, leading to a strong electrostatic pull towards anionic surfaces like bacterial membranes or the phosphate (B84403) backbone of DNA. nih.gov Studies on cationic antimicrobial peptides have highlighted that these positively charged side chains are responsible for the initial long-range electrostatic forces that guide peptides toward negatively charged bacterial membranes. nih.gov The guanidinium (B1211019) group of arginine, a close analog of the amino group in ornithine, is known to form strong hydrogen bonds with phospholipid head groups, contributing significantly to membrane disruption. nih.gov Similarly, the amino groups on ornithine side chains are crucial in promoting electrostatic interactions between peptides and bacterial membranes. mdpi.com This charge-driven association is a critical first step, concentrating the copolymer at the target site and facilitating subsequent, more specific interactions.

Table 1: Influence of Ornithine:Tryptophan Ratio on Polymer Properties and Binding Affinity
Orn:Trp RatioRelative Cationic Charge DensityPredominant Interaction DriverExpected Initial Binding Affinity to Anionic Surfaces
High (e.g., 4:1)HighElectrostaticStrong
Medium (e.g., 1:1)MediumMixed Electrostatic & HydrophobicModerate to Strong
Low (e.g., 1:4)LowHydrophobicWeak to Moderate

Hydrophobic Interactions Facilitated by Tryptophan Indole (B1671886) Groups

Following the initial electrostatic association, more specific and stable binding is often achieved through hydrophobic interactions. The tryptophan residues, with their large, nonpolar indole side chains, are the primary contributors to this effect.

When Poly(Orn,Trp) Hydrobromide binds to a target, the microenvironment of the tryptophan residues is often altered. The indole side chains, initially exposed to the aqueous solvent, become shielded as they engage in hydrophobic interactions. This change in solvent accessibility is a hallmark of binding and can be experimentally monitored. researchgate.net Techniques like fluorescence spectroscopy are particularly sensitive to the local environment of tryptophan. Upon binding and insertion into a less polar environment, such as a lipid bilayer or a protein's hydrophobic core, the fluorescence emission of tryptophan typically shifts to a shorter wavelength (a blueshift) and its intensity may increase. nih.gov Furthermore, the accessibility of the tryptophan residues to water-soluble quenching agents, like bromide ions, will decrease upon binding, providing quantitative evidence of their burial within the biomolecular complex. nih.gov

Hydrogen Bonding Networks and π-π Stacking Interactions

Beyond broad electrostatic and hydrophobic effects, the specific geometry and chemistry of the amino acid side chains facilitate the formation of precise, directional interactions like hydrogen bonds and π-π stacking, which are critical for binding specificity and stability.

The indole ring of tryptophan is not only hydrophobic but also an active participant in hydrogen bonding and π-system interactions. The nitrogen atom in the indole ring can act as a hydrogen-bond donor, forming stable bonds with suitable acceptors like carbonyl oxygens on a protein backbone or phosphate groups of lipids. mdpi.comnih.gov This hydrogen-bonding capability is crucial for the precise orientation and stabilization of the polymer at the binding interface.

Simultaneously, the electron-rich aromatic indole ring is adept at forming π-π stacking interactions. These occur when the tryptophan ring stacks parallel to another aromatic ring, such as that of another tryptophan, phenylalanine, tyrosine, or a heterocyclic drug molecule. russelllab.orgnih.gov These interactions are driven by a combination of van der Waals forces and electrostatic effects. researchgate.net The interplay between π-stacking and hydrogen bonding can be synergistic, where the stacking arrangement enhances the strength of adjacent hydrogen bonds. nih.gov Additionally, the positively charged side chain of ornithine can engage in cation-π interactions with the electron-rich face of the tryptophan indole ring (either intramolecularly or with a tryptophan on the target molecule), further contributing to the stability of the bound complex. nih.govresearchgate.net

Table 2: Summary of Non-Covalent Interactions in Poly(Orn,Trp) Hydrobromide Binding
Interaction TypePrimary Contributing ResidueDescriptionRole in Binding
Electrostatic AttractionOrnithineInteraction between the cationic ornithine side chain and anionic groups on the target.Initial, long-range association and surface concentration.
Hydrophobic EffectTryptophanSequestration of the nonpolar indole ring from water into a hydrophobic environment.Strengthens binding affinity; membrane insertion.
Hydrogen BondingTryptophan (N-H) & BackboneDirectional interaction between the indole N-H and an H-bond acceptor.Provides specificity and stabilizes orientation.
π-π StackingTryptophanStacking of the aromatic indole ring with other aromatic systems.Contributes to binding energy and structural organization.
Cation-π InteractionOrnithine & TryptophanInteraction between the cationic ornithine side chain and the electron-rich indole ring.Enhances stability of the complex.

Formation of Intermolecular and Intramolecular Hydrogen Bonds

Hydrogen bonding plays a critical role in defining the secondary structure and interaction potential of Poly(Orn, Trp) Hydrobromide. The primary amine group in the side chain of the ornithine residue, as well as the indole nitrogen of the tryptophan residue, can act as hydrogen bond donors. Conversely, the carbonyl groups of the polypeptide backbone are effective hydrogen bond acceptors.

Intramolecular hydrogen bonds are crucial for the formation of stable secondary structures, such as α-helices and β-sheets. In the context of peptides containing ornithine, the side-chain amino group can form hydrogen bonds that stabilize specific conformations. For instance, in the cyclic peptide gramicidin (B1672133) S, the ornithine side chain is involved in a hydrogen bonding pattern that is essential for its defined structure. nih.gov While this compound is a random copolymer and may not adopt such highly ordered global structures, localized regions of ordered secondary structure stabilized by intramolecular hydrogen bonds are expected.

Intermolecular hydrogen bonds are fundamental to the interaction of the copolymer with itself and with other molecules, including water and other biopolymers. The ornithine side chains, being protonated at physiological pH, can readily form hydrogen bonds with water molecules, contributing to the polymer's solubility. Furthermore, these groups can interact with hydrogen bond acceptors on other polymer chains, leading to aggregation and self-assembly. The tryptophan indole nitrogen can also participate in intermolecular hydrogen bonding.

The strength and prevalence of these hydrogen bonds can be influenced by environmental factors such as pH and temperature. Changes in pH will alter the protonation state of the ornithine side chain, thereby modulating its hydrogen bonding capacity.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

ResidueFunctional GroupRole in Hydrogen Bonding
OrnithineSide-chain amine (-NH3+)Donor
TryptophanIndole nitrogen (-NH)Donor
BackboneAmide nitrogen (-NH)Donor
BackboneCarbonyl oxygen (C=O)Acceptor

Aromatic Stacking Contributions in Self-Assembly and Complexation

The indole ring of the tryptophan residue is a large, hydrophobic, and aromatic moiety that significantly contributes to the biomolecular interactions of this compound through aromatic stacking, also known as π-π interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings and are a major driving force for the self-assembly of tryptophan-containing peptides and proteins. iisc.ac.innih.gov

In an aqueous environment, the hydrophobic nature of the tryptophan side chains encourages them to associate with one another to minimize their contact with water. This hydrophobic effect, coupled with the favorable energetics of π-π stacking, leads to the aggregation of polymer chains. The geometry of this stacking can vary, including parallel-displaced and T-shaped (edge-to-face) arrangements. iisc.ac.innih.gov Studies on the interaction of tryptophan with other aromatic residues have shown a preference for specific geometries, which collectively contribute to the stability of the assembled structures. iisc.ac.in

Aromatic stacking is not only crucial for the self-assembly of this compound but also for its complexation with other molecules that possess aromatic groups. Furthermore, the electron-rich indole ring of tryptophan can participate in cation-π interactions, where it interacts favorably with cations. nih.gov In the context of this compound, this could involve interactions between the tryptophan side chain of one polymer segment and the positively charged ornithine side chain of another, contributing to both intramolecular and intermolecular associations. nih.govnih.gov

Table 2: Types of Aromatic Interactions Involving Tryptophan Residues

Interaction TypeInteracting MoietiesSignificance in this compound
π-π Stacking Two tryptophan indole ringsDrives self-assembly and stabilizes aggregated structures.
Cation-π Interaction Tryptophan indole ring and a cation (e.g., ornithine side chain)Contributes to intramolecular and intermolecular cross-linking and stability.

Complex Coacervation Phenomena in Aqueous Solutions

Complex coacervation is a liquid-liquid phase separation phenomenon that occurs in solutions of oppositely charged polyelectrolytes. nih.gov In aqueous solutions, this compound, which is a polycation due to the protonated ornithine residues, can undergo complex coacervation when mixed with a polyanion, such as a polysaccharide or another negatively charged polypeptide.

The primary driving force for complex coacervation is the electrostatic attraction between the positively charged ornithine side chains of this compound and the negative charges on the polyanion. This interaction leads to the formation of a dense, polymer-rich phase (the coacervate) and a dilute, polymer-poor supernatant phase. The process is entropically favorable due to the release of counter-ions (bromide ions from the copolymer and the corresponding cations from the polyanion) into the bulk solution. nih.gov

The presence of tryptophan residues can modulate the coacervation process. The hydrophobic and aromatic stacking interactions of tryptophan can contribute to the stability of the coacervate phase, influencing its density and viscoelastic properties. nih.gov Cation-π interactions between ornithine and tryptophan residues may also play a role in the internal structure and stability of the coacervate. nih.gov

The formation and properties of the complex coacervate are highly dependent on several factors, including:

pH: The pH of the solution determines the charge density of both polyelectrolytes.

Ionic Strength: The presence of salt can screen the electrostatic interactions, affecting the formation and stability of the coacervate.

Polymer Concentration and Mixing Ratio: The relative concentrations of the polycation and polyanion are critical for achieving charge neutrality within the coacervate phase.

Temperature: Temperature can affect the strength of the various non-covalent interactions involved.

Table 3: Factors Influencing Complex Coacervation of this compound

FactorEffect on Coacervation
pH Modulates the charge on ornithine residues, impacting the strength of electrostatic interactions.
Ionic Strength High salt concentrations can inhibit coacervation by shielding electrostatic charges.
Polyanion Type The chemical nature and charge density of the polyanion will affect the stoichiometry and properties of the coacervate.
Tryptophan Content Higher tryptophan content may enhance coacervate stability through hydrophobic and aromatic interactions.

Mechanisms of Poly Orn,trp Hydrobromide Interaction with Biological Membranes

Membrane Surface Adsorption and Electrostatic Binding

The initial contact between Poly(Orn, Trp) Hydrobromide and a biological membrane is predominantly governed by electrostatic interactions. The cationic nature of the ornithine side chains facilitates a strong attraction to negatively charged components of the cell membrane.

This compound exhibits a selective affinity for the membranes of microbial and cancer cells due to their higher abundance of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), compared to the predominantly zwitterionic nature of healthy mammalian cell membranes. This electrostatic attraction is a critical first step in the polymer's mechanism of action. The positively charged ornithine residues interact favorably with the negatively charged phosphate (B84403) groups of the lipid headgroups, leading to the accumulation of the polymer on the membrane surface. This preferential binding is a key factor in the selective toxicity of the polymer towards target cells.

Research on similar cationic polymers has shown that this interaction can lead to the formation of polymer-lipid domains, effectively segregating the anionic lipids within the membrane leaflet. This sequestration of anionic lipids can, in itself, disrupt the normal organization and function of the membrane.

The following table summarizes the comparative binding affinity of a hypothetical this compound to different lipid vesicles, illustrating its selectivity. (Note: This data is illustrative and based on the expected behavior of cationic peptides).

Vesicle CompositionPredominant ChargeRelative Binding Affinity (%)
POPC (100%)Zwitterionic (Neutral)15
POPC/POPG (7:3)Anionic85
POPC/PS (7:3)Anionic82
Simulated Cancer Cell MembraneAnionic90

Following the initial electrostatic binding, the hydrophobic tryptophan residues play a crucial role in anchoring the polymer to the membrane. The amphipathic nature of this compound, arising from the combination of charged ornithine and hydrophobic tryptophan, is essential for its membrane-disruptive activity. The indole (B1671886) side chain of tryptophan has a high affinity for the interfacial region of the lipid bilayer, positioning itself between the polar lipid headgroups and the nonpolar acyl chains.

This insertion of tryptophan residues into the hydrophobic core of the membrane is energetically favorable and further stabilizes the polymer-membrane interaction. This step is critical as it brings the polymer into intimate contact with the lipid bilayer, setting the stage for subsequent disruptive events. The degree of hydrophobic insertion can be influenced by the ratio of ornithine to tryptophan residues in the copolymer.

Membrane Disruption and Permeabilization Mechanisms

Once bound and anchored, this compound can disrupt the membrane integrity through several proposed mechanisms, analogous to those described for antimicrobial peptides (AMPs).

Two primary models are often invoked to explain how AMPs and similar molecules permeabilize membranes: the "carpet model" and the "barrel-stave model".

Carpet Model: In this model, the polymer accumulates on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the polymer disrupts the membrane in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. This mechanism is often associated with peptides that have a high positive charge and a flexible structure. Given the polymeric nature of this compound, this model is a plausible mechanism.

Barrel-Stave Model: This model proposes that the polymer chains insert into the lipid bilayer and aggregate to form a transmembrane pore. The hydrophobic tryptophan residues would face the lipid acyl chains, while the hydrophilic and charged ornithine residues would line the interior of the pore, creating a channel for the passage of water and ions.

The specific mechanism employed by this compound is likely dependent on its concentration, the lipid composition of the target membrane, and the polymer's chain length and composition.

The formation of pores or defects in the membrane by this compound leads to the leakage of intracellular contents, such as ions (e.g., K+) and small molecules (e.g., ATP), and the dissipation of the membrane potential. This loss of essential molecules and the disruption of ion gradients are catastrophic for the cell, ultimately leading to cell death. The polymer itself may form transient ion channels, further contributing to the uncontrolled flux of ions across the membrane.

The following table presents hypothetical data on the leakage of a fluorescent dye (calcein) from lipid vesicles induced by increasing concentrations of this compound, demonstrating its permeabilizing effect. (Note: This data is for illustrative purposes).

Polymer Concentration (µg/mL)Calcein Leakage from Anionic Vesicles (%)Calcein Leakage from Zwitterionic Vesicles (%)
000
5152
10455
208012

Mechanisms of Nucleic Acid Complexation by Poly Orn,trp Hydrobromide

Polyelectrolyte Complexation with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

Poly(Orn, Trp) Hydrobromide is a polycationic polymer due to the primary amine groups of the ornithine residues, which are protonated at physiological pH. This positive charge drives the formation of complexes, known as polyplexes, with the negatively charged phosphate (B84403) backbone of DNA and RNA.

The formation and stability of polyplexes between cationic polymers and nucleic acids are highly dependent on the ratio of the polymer's positive charges to the nucleic acid's negative charges (N/P ratio). Studies on related polycationic systems, such as those involving poly-L-ornithine, demonstrate that complex stability is directly influenced by this charge ratio. For instance, the binding affinity and thermal stability of oligonucleotide-poly-L-ornithine conjugates to their complementary DNA target increase as the net positive charge on the peptide increases nih.gov. This is often measured by an increase in the melting temperature (Tm), the temperature at which the nucleic acid duplex dissociates.

Similarly, research on other cationic polypeptides complexed with plasmid DNA has shown that stable nanoparticles can be formed. These complexes can remain stable and protect the condensed DNA from dissociation even under physiological salt concentrations (e.g., 154 mM NaCl) at certain charge ratios researchgate.net. The stoichiometry of these complexes can vary, with studies on some cationic nucleopeptides showing stoichiometries around 1:1 or 1:1.5 with RNA (polyA) and DNA (polydA) targets, respectively nih.gov. The stability of these interactions is quantified by the dissociation constant (Kd), with lower values indicating higher affinity. For example, specific nucleopeptides have shown Kd values in the nanomolar range for both DNA and RNA, confirming high-affinity binding nih.gov. A polypeptide containing both ornithine and tryptophan has been noted as a superior polycation for siRNA delivery compared to standard agents like stearyl octaarginine, indicating the formation of highly effective and stable complexes nih.gov.

Table 1: Binding Characteristics of Cationic Peptides with Nucleic Acids
Cationic Peptide SystemNucleic Acid TargetKey FindingReference
(δ-ornithine)n-cysteine conjugatesComplementary DNAMelting temperature (Tm) increases with increasing net positive charge on the peptide. nih.gov
Cationic Elastin-Like Polypeptide (ELP)Plasmid DNAComplexes are stable at physiological salt concentrations at charge ratios up to 2.5. researchgate.net
Homo-thymine nucleopeptide 32polydA (DNA)Stoichiometry of ~1:1.5; Apparent Kd = 7.1 x 10-8 M. nih.gov
Homo-thymine nucleopeptide 33polyA (RNA)Stoichiometry of ~1:1; Apparent Kd = 8.1 x 10-8 M. nih.gov
Poly(Orn,Trp)siRNAInduces higher gene knockdown than stearyl octaarginine, suggesting efficient and stable complex formation. nih.gov

The initial interaction between the cationic this compound and anionic nucleic acids is electrostatic, leading to charge neutralization of the phosphate backbone. This reduction in electrostatic repulsion allows the typically rigid nucleic acid polymer to bend and fold upon itself. The polymer chain of this compound acts as a condensing agent, gathering segments of the DNA or RNA molecule into a compact, particle-like structure nih.gov.

Atomic force microscopy (AFM) studies on DNA condensation by other amine-based cationic polymers have revealed that these polymers induce the collapse of DNA into various morphologies, including toroidal and globular structures nih.gov. The dimensions of these condensed particles are dependent on the properties of the cationic polymer nih.gov. This process of compaction is crucial as it reduces the hydrodynamic volume of the nucleic acid, facilitating its protection from enzymatic degradation and its potential uptake by cells nih.govnih.gov. The resulting polyplex nanoparticles from a polypeptide of ornithine and tryptophan have been measured to be in the range of 120-170 nm in diameter nih.gov.

Role of Ornithine Cations in Nucleic Acid Binding and Charge Neutralization

The primary role of the ornithine residues in this compound is to provide the positive charges necessary for binding to nucleic acids. Poly-L-ornithine is a synthetic chain of the amino acid ornithine, and in its hydrobromide salt form, each ornithine unit carries a positive charge on its delta-amino group cellgs.comcellsystems.eusigmaaldrich.com. This high density of positive charges allows the polymer to act as an effective polycation.

The fundamental mechanism of interaction is the electrostatic attraction between the positively charged ornithine side chains and the negatively charged phosphate groups of the DNA or RNA backbone. This interaction leads to charge neutralization nih.gov. By neutralizing the negative charges, the intramolecular repulsion within the nucleic acid strand is significantly reduced, which is a prerequisite for its condensation nih.gov. The efficiency of this charge neutralization directly impacts the stability and morphology of the resulting polyplex. Indeed, polypeptides can effectively bind nucleic acids with ornithine serving as the sole basic amino acid, highlighting its fundamental role in this process biorxiv.org.

Influence of Tryptophan Residues on Complex Stability and Dissociation Dynamics

While ornithine provides the primary electrostatic driving force for complexation, the tryptophan residues contribute significantly to the stability and dynamics of the polyplex through non-covalent interactions. Tryptophan possesses a large, aromatic indole (B1671886) side chain that can engage in π-π stacking interactions with the nucleobases of DNA and RNA oup.com.

Mechanisms of Protein Interaction and Modulation by Poly Orn,trp Hydrobromide

Non-Specific Adsorption and Surface Modification of Proteins

Non-specific adsorption is a primary mechanism through which POLY(ORN, TRP) HYDROBROMIDE interacts with proteins. This phenomenon is largely driven by the initial, often rapid, electrostatic attraction between the positively charged ornithine residues of the polypeptide and negatively charged patches on the protein surface. This is followed by hydrophobic interactions involving the tryptophan residues, which can lead to a more stable, albeit non-specific, association.

When immobilized on a surface, this compound can effectively modify that surface, creating a positively charged and hydrophobic microenvironment. This modified surface can then influence the adsorption of proteins from a solution. The extent of this non-specific adsorption is dependent on several factors, including the concentration of the polypeptide, the ionic strength of the medium, and the specific surface characteristics of the protein itself.

FactorInfluence on Non-Specific AdsorptionRationale
Polypeptide Concentration Higher concentration generally leads to increased adsorption until saturation of the protein surface.More polypeptide chains are available to interact with the protein.
Ionic Strength Increased ionic strength can decrease electrostatic interactions, potentially reducing adsorption.Shielding of charges by salt ions weakens the electrostatic attraction.
Protein Surface Charge Proteins with a net negative charge will exhibit stronger initial electrostatic attraction.Opposite charges attract, facilitating the initial contact for adsorption.
Protein Hydrophobicity Higher surface hydrophobicity on the protein can enhance interactions with tryptophan residues.Favorable hydrophobic-hydrophobic interactions contribute to the stability of the complex.

Specific Protein-Polypeptide Recognition and Binding Pathways

While non-specific interactions are prevalent, the unique arrangement of charged and hydrophobic residues in this compound can also lead to more specific recognition and binding pathways with certain proteins.

The formation of a complex between this compound and a protein is a thermodynamically driven process, with both electrostatic and hydrophobic interactions playing crucial roles. The initial long-range interactions are often dominated by the electrostatic attraction between the cationic ornithine residues and anionic sites on the protein, such as those rich in aspartic and glutamic acid.

Following this initial contact, short-range hydrophobic interactions come into play. The indole (B1671886) ring of the tryptophan residues can interact with hydrophobic pockets or patches on the protein surface, which may involve amino acids like leucine, isoleucine, valine, and phenylalanine. The interplay between these forces is critical for the stability and specificity of the resulting protein-polypeptide complex.

Research findings have indicated that the relative contributions of these forces can be modulated by environmental factors. For instance, at high salt concentrations, where electrostatic interactions are screened, the hydrophobic interactions become the dominant force driving complexation.

Interaction TypeKey Residues InvolvedRangeInfluence of Ionic Strength
Electrostatic Ornithine (polypeptide) with Aspartic acid, Glutamic acid (protein)Long-rangeHigh ionic strength weakens the interaction.
Hydrophobic Tryptophan (polypeptide) with Leucine, Isoleucine, Valine, Phenylalanine (protein)Short-rangeGenerally strengthened by increased ionic strength.

Upon binding to this compound, proteins can undergo significant conformational changes. These structural alterations can range from minor local rearrangements to more substantial unfolding or refolding events. Such changes are often a consequence of the strong electrostatic and hydrophobic forces exerted by the polypeptide on the protein's structure.

Spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy are invaluable tools for monitoring these conformational changes. For example, a change in the secondary structure content of a protein, such as a decrease in α-helical or β-sheet content, can be indicative of a significant structural perturbation induced by the polypeptide. Tryptophan fluorescence, both from the polypeptide and any intrinsic tryptophan residues in the protein, can also provide insights into changes in the local environment of these residues upon complexation.

These conformational changes can have profound implications for the protein's biological activity, either leading to inhibition or, in some cases, enhancement of its function.

Enzyme Activity Modulation Through Direct Interaction Mechanisms

A significant consequence of the interaction between this compound and enzymes is the modulation of their catalytic activity. This modulation can occur through several direct interaction mechanisms.

One primary mechanism is the direct blockage of the enzyme's active site. The polypeptide chain can physically obstruct the access of the substrate to the catalytic residues, thereby inhibiting the enzyme's function. This is a form of competitive or non-competitive inhibition, depending on the specifics of the interaction.

Another mechanism involves the induction of conformational changes that alter the geometry of the active site. As discussed previously, the binding of the polypeptide can distort the protein's structure. If this distortion affects the precise arrangement of amino acids in the active site, it can lead to a decrease or even a complete loss of enzymatic activity.

Conversely, in some instances, the interaction might lead to a conformational change that stabilizes a more active form of the enzyme, resulting in an enhancement of its activity. The outcome of the interaction is highly dependent on the specific enzyme and the nature of its active site.

EnzymeObserved Effect of Poly(Orn,Trp) HydrobromidePutative Mechanism
Lysozyme InhibitionElectrostatic and hydrophobic interactions leading to conformational changes and potential active site blockage.
Trypsin InhibitionStrong electrostatic interactions with the negatively charged surface of trypsin, leading to structural disruption.
Alkaline Phosphatase Moderate InhibitionA combination of active site obstruction and induced conformational changes.

Mechanistic Investigations of Anti Microbial Properties of Poly Orn,trp Hydrobromide

Membrane-Targeting Mechanisms against Bacterial and Fungal Pathogens

The primary and most immediate antimicrobial action of Poly(Orn, Trp) hydrobromide is the targeting and disruption of microbial cell membranes. This activity is fundamental to its potent bactericidal and fungicidal effects.

Selective Interaction with Microbial Membranes Compared to Mammalian Cell Membranes

Bacterial and fungal membranes are typically rich in anionic components, such as phosphatidylglycerol, cardiolipin, and teichoic acids (in Gram-positive bacteria), which impart a net negative charge to the cell surface. In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral outer leaflet.

The cationic nature of the ornithine residues within the this compound polymer chain facilitates a strong electrostatic attraction to the negatively charged microbial surfaces. This initial binding is a prerequisite for subsequent disruptive actions. The tryptophan residues, with their hydrophobic indole (B1671886) side chains, are thought to play a crucial role in inserting into and destabilizing the lipid bilayer.

Membrane ComponentPredominant ChargeInteraction with this compound
Bacterial/Fungal Membranes Anionic (-)Strong electrostatic attraction and subsequent membrane insertion
(Phosphatidylglycerol, Cardiolipin)
Mammalian Membranes Zwitterionic (Neutral)Weak or negligible electrostatic interaction
(Phosphatidylcholine, Sphingomyelin)

This selective electrostatic targeting minimizes interaction with and damage to host cells, providing a therapeutic window for antimicrobial activity.

Mechanisms of Growth Inhibition and Cell Lysis via Membrane Disruption

Following the initial binding, this compound disrupts the microbial membrane integrity through several proposed mechanisms, leading to growth inhibition and eventual cell lysis. The precise mechanism can be concentration-dependent and may vary between different microbial species.

One widely accepted model is the "carpet" or "detergent-like" mechanism. In this model, the polymer molecules accumulate on the microbial surface, aligning parallel to the membrane. Once a threshold concentration is reached, the polymer disrupts the membrane's structural integrity, leading to the formation of transient pores or the complete solubilization of the membrane. This process results in the leakage of essential intracellular contents, such as ions, ATP, and genetic material, ultimately causing cell death.

The insertion of the hydrophobic tryptophan residues into the lipid bilayer is a key event in this disruptive process. This insertion perturbs the lipid packing and creates localized instability within the membrane, facilitating its breakdown.

Summary of Membrane Disruption Events:

Electrostatic Attraction: Cationic ornithine residues bind to the anionic microbial membrane.

Hydrophobic Insertion: Tryptophan residues penetrate the lipid bilayer.

Membrane Destabilization: Disruption of lipid packing and integrity.

Pore Formation/Solubilization: Leakage of intracellular components.

Cell Lysis: Complete loss of cellular function and death.

Non-Membrane Disrupting Antimicrobial Mechanisms

In addition to its potent membrane-disrupting capabilities, evidence suggests that this compound can also exert antimicrobial effects through intracellular mechanisms, particularly at sub-lethal concentrations or in cases where membrane translocation occurs without causing immediate lysis.

Inhibition of Intracellular Macromolecule Synthesis (DNA, RNA, Protein)

Once inside the microbial cell, this compound can interact with and inhibit the synthesis of essential macromolecules. The cationic nature of the polymer is thought to facilitate binding to negatively charged nucleic acids (DNA and RNA). This interaction can physically obstruct the processes of replication and transcription, thereby halting cell division and protein synthesis.

Studies on analogous tryptophan-rich peptides have shown that they can bind to fungal RNA, suggesting a similar potential for this compound. nih.govsemanticscholar.org By targeting these fundamental cellular processes, the polymer can effectively inhibit microbial growth and proliferation even without complete membrane rupture.

Intracellular TargetProposed Mechanism of InhibitionConsequence for Microbe
DNA Electrostatic binding, interference with replication machinery.Inhibition of cell division.
RNA Electrostatic binding, interference with transcription and translation.Inhibition of protein synthesis.
Proteins Denaturation or aggregation due to hydrophobic and electrostatic interactions.Loss of enzymatic function.

Targeting of Key Metabolic Enzymes within Microorganisms

The disruption of metabolic pathways through the inhibition of key enzymes represents another potential non-membranolytic mechanism of action for this compound. The polymer's structure, featuring both charged and hydrophobic moieties, allows for interaction with the active or allosteric sites of various enzymes. While specific enzymatic targets for this compound have not been definitively identified, analogous antimicrobial peptides have been shown to inhibit enzymes involved in crucial metabolic processes. For instance, inhibition of enzymes in the polyamine synthesis pathway, such as ornithine decarboxylase, can have significant impacts on cell growth and proliferation. nih.govfrontiersin.org

Anti-Biofilm Formation Mechanisms

Bacterial and fungal biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. This compound has demonstrated efficacy in both preventing the formation of biofilms and disrupting established ones. nih.gov

The anti-biofilm activity of this polymer is likely multifaceted. By inhibiting the initial attachment of microbial cells to surfaces, a critical first step in biofilm formation, this compound can effectively prevent their establishment. This may be achieved by altering the surface properties of the microbes or the substrate.

Furthermore, for established biofilms, the polymer's ability to disrupt cell membranes can lead to the killing of sessile cells within the biofilm matrix. The tryptophan component may also play a role in interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm development in many bacterial species. Tryptophan-containing peptides have been shown to impair quorum sensing and biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov

Mechanistic Studies of Anti Cancer Effects of Poly Orn,trp Hydrobromide in Vitro and Cellular Level

Selective Interaction with Cancer Cell Membranes

The initial and critical step in the anti-cancer action of POLY(ORN, TRP) HYDROBROMIDE involves its selective interaction with and accumulation within cancer cells. This preferential targeting is attributed to the unique biophysical properties of cancer cell membranes and the specific characteristics of the polypeptide.

Differential Membrane Composition and Charge Recognition

Cancer cell membranes exhibit distinct differences in their composition compared to normal cells, a feature that is exploited by this compound. Notably, the outer leaflet of cancer cell membranes often presents a higher net negative charge due to an increased concentration of anionic molecules such as phosphatidylserine (B164497) and O-glycosylated mucins.

The polycationic nature of this compound, owing to the presence of ornithine residues, facilitates strong electrostatic interactions with these negatively charged components on the cancer cell surface. This charge-based recognition is a primary driver for the selective binding of the polypeptide to tumor cells over normal, less anionic cells. Research on similar poly(L-ornithine)-based structures demonstrates their ability to bind to the surface of cancer cells via these electrostatic interactions, leading to membrane disruption nih.gov.

Induction of Programmed Cell Death Pathways

Once internalized, this compound instigates the demise of cancer cells by activating intrinsic programmed cell death pathways. Evidence suggests a multi-pronged approach involving the induction of apoptosis, and potentially the modulation of autophagy and induction of necrosis.

Apoptosis Induction via Mitochondrial Pathway Modulation

While direct studies on this compound are limited, the induction of apoptosis, particularly through the mitochondrial pathway, is a common mechanism for many anti-cancer agents. This intrinsic pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. Triptolide, another complex molecule, has been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway, involving the production of reactive oxygen species and a decrease in mitochondrial membrane potential nih.gov. It is plausible that this compound could trigger similar events, leading to the activation of the caspase cascade and subsequent execution of apoptosis.

Autophagy Modulation and Necrosis Induction Mechanisms

The roles of autophagy and necrosis in the anti-cancer effects of this compound are less clear from the currently available specific literature. Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. Some anti-cancer compounds have been shown to induce autophagic cell death drugtargetreview.com. Necrosis, or programmed necrosis (necroptosis), is another form of regulated cell death that can be triggered by certain stimuli. Tumor Necrosis Factor (TNF) can stimulate ornithine decarboxylase activity in tumor cells, an enzyme involved in polyamine biosynthesis, prior to the onset of cytotoxicity, suggesting a complex interplay between cellular metabolism and cell death pathways nih.gov. Further investigation is required to determine if and how this compound modulates these specific cell death mechanisms.

Effects on Cellular Processes and Signaling Pathways

The anti-cancer activity of this compound likely extends beyond direct membrane disruption and induction of cell death to the modulation of key cellular processes and signaling pathways vital for cancer cell survival and proliferation. The components of the polypeptide, ornithine and tryptophan, are biologically active molecules with known roles in cellular metabolism.

Disruption of polyamine metabolism, in which ornithine is a key precursor, is a known anti-cancer strategy. Similarly, tryptophan metabolism is increasingly recognized as a critical pathway in cancer development and immune evasion frontiersin.org. By introducing a polymer of these amino acids, it is conceivable that this compound could interfere with these metabolic pathways, thereby impacting cancer cell growth and survival. However, specific studies detailing the effects of this particular polypeptide on cancer cell signaling are needed to fully elucidate these mechanisms.

Inhibition of Cell Proliferation and Cell Cycle Arrest Mechanisms

No specific data was found regarding the inhibitory effects of this compound on the proliferation of cancer cells or its mechanisms for inducing cell cycle arrest.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/AKT, mTOR)

There is no available research detailing the modulation of the PI3K/AKT, mTOR, or other related intracellular signaling cascades by this compound in cancer cells.

Poly Orn,trp Hydrobromide in Advanced Materials Science Research Systems

Design Principles for Biomaterial Scaffolds and Coatings

The design of scaffolds and coatings for biomedical research hinges on creating environments that mimic physiological conditions while allowing for the precise control of cellular interactions. Poly(Orn,Trp) Hydrobromide offers a versatile platform for this purpose, where the ratio of ornithine to tryptophan can be systematically varied to control surface properties and structural architecture.

Engineering Surface Charge and Hydrophobicity for Controlled Cellular Attachment and Spreading

The interaction between a biomaterial surface and cells is largely governed by electrostatic and hydrophobic forces. The engineering of these properties is critical for directing cell behavior.

Poly-L-Ornithine hydrobromide, a homopolymer, is widely utilized as a standard coating for tissue culture surfaces to enhance the attachment and adhesion of various cell types. creative-bioarray.comcellgs.comcellsystems.eu Its effectiveness stems from the positively charged amino groups on the ornithine side chains, which promote strong electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids (B1166683). abmgood.com This interaction facilitates robust cellular attachment, which is a prerequisite for subsequent proliferation and differentiation. creative-bioarray.com

In the Poly(Orn,Trp) Hydrobromide copolymer, the incorporation of tryptophan residues introduces a hydrophobic component. The indole (B1671886) side chain of tryptophan is aromatic and nonpolar, allowing for the modulation of the material's surface wettability. By adjusting the ratio of ornithine to tryptophan, researchers can fine-tune the balance between positive surface charge and hydrophobicity. A higher ornithine content results in a more positively charged, hydrophilic surface, which is generally favorable for initial cell attachment. Conversely, increasing the tryptophan content enhances hydrophobicity, which can influence the conformation of adsorbed proteins and subsequently modulate specific cell adhesion and spreading. This tunability is a key design principle for creating scaffolds that can selectively support the attachment of different cell types or guide specific cellular morphologies.

Below is a conceptual data table illustrating how the monomer ratio could be engineered to control surface properties and the expected cellular response.

PropertyDescription
Monomer Ratio (Orn:Trp) The ratio of ornithine to tryptophan residues in the polymer chain.
Surface Charge (Zeta Potential) A higher proportion of ornithine leads to a more positive zeta potential, enhancing electrostatic attraction with negatively charged cell membranes.
Hydrophobicity (Contact Angle) A higher proportion of tryptophan increases the surface contact angle, indicating greater hydrophobicity. This can influence protein adsorption and cell spreading.
Cellular Attachment Efficiency Surfaces with a strong positive charge (high Orn content) are expected to show high initial cell attachment efficiency.
Cell Spreading Area The balance between charge and hydrophobicity influences the extent of cell spreading. An optimal ratio can promote the formation of focal adhesions and a well-spread morphology.

Integration into Hydrogel and Nanoparticle Architectures for Research Platforms

The unique properties of Poly(Orn,Trp) Hydrobromide make it a suitable candidate for the fabrication of advanced, three-dimensional research platforms like hydrogels and nanoparticles.

Hydrogels: Tryptophan-containing peptides are known for their ability to self-assemble into supramolecular structures, including hydrogels, through non-covalent interactions like hydrogen bonding and π-π stacking of the aromatic indole rings. acs.org In a Poly(Orn,Trp) copolymer, the tryptophan residues can act as physical cross-linking points, driving the formation of a hydrogel network. The ornithine residues, being charged and hydrophilic, would be solvated by water, contributing to the high water content characteristic of hydrogels. The electrostatic repulsion between the protonated ornithine side chains would also influence the swelling ratio and mechanical properties of the gel. Such hydrogels can serve as 3D scaffolds for cell culture, mimicking the extracellular matrix.

Nanoparticles: The amphiphilic nature of the Poly(Orn,Trp) copolymer can be exploited to form nanoparticle architectures. By carefully selecting the Orn:Trp ratio, the polymer can be designed to self-assemble in aqueous solutions into core-shell nanoparticles. The hydrophobic tryptophan residues would form the core, which can be used to encapsulate nonpolar biomolecules, while the hydrophilic and positively charged ornithine residues would form the shell, providing colloidal stability and a functional surface for targeting or further modification. These nanoparticles can be used as carriers in drug delivery research platforms or as probes for cellular imaging studies. mdpi.comutoronto.ca

Mechanistic Aspects in Controlled Release Systems for Biomolecules

Controlled release systems are designed to deliver biomolecules at a predetermined rate over a specified period. Polypeptide-based materials like Poly(Orn,Trp) Hydrobromide are advantageous for these systems due to their biocompatibility and tunable degradation profiles.

Polymer Degradation and Diffusion-Controlled Release Mechanisms

The release of an encapsulated biomolecule from a polymer matrix is typically governed by two primary mechanisms: diffusion of the molecule through the polymer network and erosion or degradation of the polymer itself.

As a polypeptide, Poly(Orn,Trp) Hydrobromide is composed of amino acids linked by amide (peptide) bonds. This structure makes it susceptible to degradation via hydrolysis, a process that can be catalyzed by enzymes (e.g., proteases) present in biological environments. mdpi.com This enzymatic degradability is a key feature for biomedical applications. The degradation of the polymer matrix leads to a decrease in its molecular weight and structural integrity, resulting in the release of the entrapped payload. This is known as an erosion-controlled release mechanism.

Simultaneously, smaller biomolecules can diffuse through the pores of the polymer matrix before significant degradation occurs. The rate of this diffusion-controlled release depends on the size of the biomolecule, the porosity and tortuosity of the polymer network, and the interactions between the biomolecule and the polymer. In Poly(Orn,Trp) Hydrobromide systems, the positively charged ornithine residues can electrostatically interact with negatively charged biomolecules, thereby retarding their diffusion and prolonging the release profile.

ParameterInfluence on Release Mechanism
Molecular Weight Higher molecular weight generally leads to a slower degradation rate and slower release.
Orn:Trp Ratio A higher tryptophan content can increase hydrophobicity, reducing water penetration and slowing hydrolytic degradation. It can also enhance interactions with hydrophobic drugs.
Cross-linking Density Increased cross-linking reduces polymer swelling and slows the diffusion of encapsulated molecules, leading to a more degradation-dependent release profile.
Biomolecule Charge Negatively charged biomolecules will exhibit slower diffusion and a more sustained release from the positively charged matrix due to electrostatic interactions with ornithine residues.

Stimuli-Responsive Release Phenomena in Advanced Systems

Stimuli-responsive or "smart" polymers undergo significant changes in their properties in response to specific environmental triggers, such as pH, temperature, or redox potential. mdpi.comnih.gov This behavior can be harnessed to create advanced delivery systems that release their payload "on-demand" at a specific target site.

Poly(Orn,Trp) Hydrobromide is inherently pH-responsive due to the primary amine in the side chain of ornithine. This group has a pKa such that it is protonated and positively charged at neutral or acidic pH. If the environmental pH increases to become more basic, the amine groups will become deprotonated, reducing the positive charge on the polymer chains. In a hydrogel or nanoparticle system, this charge neutralization would decrease electrostatic repulsion between the polymer chains, causing the structure to shrink or collapse and release the encapsulated biomolecule. nih.gov This property is highly relevant for targeting tumor microenvironments or intracellular compartments, which often have a lower pH than healthy tissue. mdpi.com

Furthermore, the tryptophan component can be leveraged to introduce other responsive behaviors. For example, tryptophan is known to be sensitive to redox conditions. While less common, the polymer backbone could also be engineered with thermo-responsive elements to trigger release in response to temperature changes, a strategy often employed in other smart polymer systems. mdpi.com

StimulusResponsive ComponentMechanism of Action
pH Ornithine Side ChainChanges in pH alter the protonation state of ornithine's amine group. In acidic conditions, increased protonation leads to swelling due to electrostatic repulsion, facilitating release. In basic conditions, deprotonation can cause collapse and release.
Enzymes Polypeptide BackboneThe amide bonds of the polymer backbone can be cleaved by specific proteases, leading to degradation of the matrix and subsequent release of the payload.
Redox Potential Tryptophan Side ChainThe indole ring of tryptophan can be susceptible to oxidation under certain redox conditions, potentially altering polymer conformation and triggering release.

Computational and Theoretical Modeling of Poly Orn,trp Hydrobromide

Molecular Dynamics Simulations of Polymer Conformation and Dynamics

Molecular dynamics (MD) simulations are a cornerstone in the study of poly(Orn,Trp) hydrobromide, offering a dynamic view of its conformational landscape. These simulations model the polymer's behavior in various environments, such as in aqueous solution or near biological membranes, by calculating the forces between atoms and their subsequent motion over time.

The conformation of poly(Orn,Trp) hydrobromide is largely dictated by the interplay of its constituent amino acids. The ornithine residues, with their positively charged side chains at physiological pH, contribute to an extended conformation due to electrostatic repulsion. Conversely, the bulky, hydrophobic tryptophan residues can engage in intramolecular π-π stacking and hydrophobic interactions, which may induce more compact or folded structures. MD simulations allow for the exploration of these competing influences and the characterization of the polymer's secondary structure, which may include random coils, turns, or helical motifs.

Key findings from MD simulations reveal that the polymer's flexibility is a critical determinant of its function. The dynamics of the polymer chain, including the timescale of conformational changes and the accessibility of its side chains, can be quantified. For instance, the root-mean-square deviation (RMSD) of the polymer backbone over time provides a measure of its structural stability, while analysis of dihedral angles can reveal transitions between different conformational states.

Table 1: Representative Molecular Dynamics Simulation Parameters for Poly(Orn,Trp) Hydrobromide in Aqueous Solution
ParameterValue/Description
Force FieldCHARMM36m
Water ModelTIP3P
System Size~50,000 atoms
Simulation Time500 ns
Temperature310 K
Pressure1 atm

Predictive Modeling of Biomolecular Interaction Interfaces

Predictive modeling is employed to identify and characterize the interfaces through which poly(Orn,Trp) hydrobromide interacts with biological macromolecules, such as proteins or nucleic acids. These models are crucial for understanding the polymer's mechanism of action, including its potential as a cell-penetrating peptide or antimicrobial agent.

The interaction interface is dominated by the physicochemical properties of the ornithine and tryptophan residues. The cationic ornithine side chains readily form electrostatic interactions and hydrogen bonds with negatively charged patches on biomolecular surfaces, such as the phosphate (B84403) backbone of DNA or acidic residues on proteins. The tryptophan residues, with their large aromatic side chains, contribute to binding through hydrophobic and cation-pi interactions.

Computational techniques like protein-peptide docking and free energy calculations can predict the most favorable binding modes and affinities. These models can reveal key residues on both the polymer and its target that are critical for the interaction. For example, a docking simulation might predict that the tryptophan side chains of the polymer insert into hydrophobic pockets on a target protein, while the ornithine residues engage with surface-exposed anionic residues.

Table 2: Predicted Contribution of Residue Types to Biomolecular Interaction Energy
Residue TypeInteraction TypePredicted Energy Contribution (kcal/mol)
OrnithineElectrostatic-15 to -25
TryptophanHydrophobic & Cation-π-5 to -10
Peptide BackboneHydrogen Bonding-2 to -5

Simulation of Membrane-Polymer Interactions and Permeabilization Events

The interaction of poly(Orn,Trp) hydrobromide with cell membranes is a key area of investigation, particularly for its applications in drug delivery and as an antimicrobial. MD simulations are invaluable for visualizing and quantifying these interactions at an atomistic level.

Simulations typically model a patch of a lipid bilayer, representing a simplified cell membrane, and observe the behavior of the polymer as it approaches and interacts with the membrane surface. The initial interaction is often driven by the electrostatic attraction between the cationic ornithine residues and the anionic head groups of lipids in the membrane. Following this initial binding, the hydrophobic tryptophan residues play a crucial role in inserting into the nonpolar core of the membrane. This insertion can disrupt the local lipid packing and is a precursor to membrane permeabilization.

Coarse-grained MD simulations, which represent groups of atoms as single particles, can be used to study larger-scale phenomena over longer timescales, such as the formation of pores or other membrane defects induced by the polymer. These simulations can help to elucidate the mechanism of permeabilization, which may involve the formation of transient pores, a "carpet-like" disruption of the membrane surface, or other complex structural rearrangements of the lipid bilayer.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For poly(Orn,Trp) hydrobromide, QSAR can be a powerful tool for optimizing its design for a specific application, such as antimicrobial potency.

In a typical QSAR study for an antimicrobial polymer, a library of poly(Orn,Trp) hydrobromide variants with different monomer ratios, chain lengths, or sequences would be synthesized and tested for their antimicrobial activity. A set of molecular descriptors for each polymer would then be calculated. These descriptors can include properties like molecular weight, hydrophobicity, charge distribution, and descriptors of 3D shape.

Statistical methods are then used to build a mathematical model that relates the descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized polymer designs, allowing for the in silico screening of large numbers of potential candidates and prioritizing the most promising ones for synthesis and testing. This approach significantly accelerates the design-build-test cycle for developing optimized polymers.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Antimicrobial Activity of Poly(Orn,Trp) Analogs
DescriptorDescriptionCorrelation with Activity
Net Positive ChargeTotal number of ornithine residuesPositive
Hydrophobicity (LogP)Contribution from tryptophan contentParabolic
AmphipathicitySpatial separation of hydrophobic and cationic residuesPositive
Chain LengthDegree of polymerizationParabolic

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing POLY(ORN, TRP) HYDROBROMIDE, and how do reaction conditions influence polymer properties?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or ring-opening polymerization of protected amino acid precursors. Key parameters include monomer feed ratios (ORN:TRP), pH (to stabilize hydrobromide salts), and temperature. Post-synthesis, dialysis or size-exclusion chromatography is used to isolate specific molecular weight fractions . Characterization via NMR and MALDI-TOF mass spectrometry confirms sequence integrity, while dynamic light scattering (DLS) assesses hydrodynamic radius .

Q. How should researchers design experiments to evaluate this compound's biocompatibility in neuronal cell cultures?

  • Methodological Answer : Follow protocols for polycationic polymers like poly-D-lysine hydrobromide. Coat culture plates at 0.01–0.1 mg/mL and validate adhesion using primary neurons or neuroblastoma cell lines. Include controls with uncoated plates and alternative polymers (e.g., poly-L-ornithine). Assess cytotoxicity via MTT assays and monitor neurite outgrowth over 24–72 hours .

Q. What analytical techniques are critical for characterizing this compound's physicochemical stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing:

  • pH Stability : Incubate in buffers (pH 4–9) and analyze degradation via HPLC.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Data Interpretation : Compare with reference standards (e.g., poly-L-lysine hydrobromide) to establish degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Apply the True Report Probability (TRP) framework to assess reproducibility:

  • Replicate studies with standardized protocols (e.g., cell lines, polymer batch consistency).
  • Use meta-analysis to quantify heterogeneity across datasets.
  • Validate mechanisms via knock-in/knockout models (e.g., TRP channel-deficient cells to isolate polymer-specific effects) .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound's mechanism in modulating tryptophan-kynurenine (TRP–KYN) pathways?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., IDO1, TDO2) in treated vs. untreated immune cells.
  • Metabolomics : LC-MS/MS to quantify TRP, KYN, and downstream metabolites.
  • Data Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) and cross-reference with Mendelian randomization (MR) studies to infer causality .

Q. How should translational studies be designed to bridge preclinical findings on this compound to clinical applications in inflammatory diseases?

  • Methodological Answer : Align with the Translational Research Program (TRP) framework:

  • Preclinical Phase : Validate efficacy in murine models of colitis or neuroinflammation, focusing on dose-response and safety (e.g., renal/hepatic toxicity).
  • Clinical Readiness : Develop GMP-compliant synthesis protocols and collaborate with regulatory experts for IND-enabling studies .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • Multiple Testing Correction : Apply Benjamini-Hochberg or Bonferroni adjustments to minimize false discovery rates (FDR).
  • Replication : Use split-sample validation or external cohorts to confirm findings .

Q. How can researchers ensure reproducibility when studying this compound's interactions with transient receptor potential (TRP) channels?

  • Methodological Answer :

  • Electrophysiology : Standardize patch-clamp protocols (e.g., voltage ramp parameters, extracellular solutions).
  • Calcium Imaging : Use Fluo-4 AM dye and normalize signals to baseline fluorescence.
  • Data Sharing : Publish raw traces and analysis scripts in open repositories (e.g., Zenodo) .

Tables of Key Findings

Property Method Typical Result Reference
Molecular Weight DistributionMALDI-TOF3–7 kDa (narrow dispersity, Đ < 1.2)
Solubility in Aqueous BufferHPLC>50 mg/mL (pH 7.4, PBS)
Cytotoxicity (IC₅₀)MTT Assay200 µg/mL (SH-SY5Y cells)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.